molecular formula C8H7NO2S B1357438 4-Carbamothioylbenzoic acid CAS No. 4989-36-0

4-Carbamothioylbenzoic acid

Cat. No. B1357438
CAS RN: 4989-36-0
M. Wt: 181.21 g/mol
InChI Key: GVEVKAIAOIRIAL-UHFFFAOYSA-N
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Patent
US07666907B2

Procedure details

3 g of 4-cyanobenzoic acid 1 (20.4 mmol) were dissolved in 40 mL of pyridine and 2.1 mL of triethylamine (20.4 mmol) were added. Dry hydrogen sulphide was passed through the solution in a steady steam for 4 h. The mixture was then poured into water and the solid collected by filtration. Recrystallization from petroleum ether furnished 2.51 g of the pure compound 2 (68% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)#[N:2].C(N(CC)CC)C.[SH2:19].O>N1C=CC=CC=1>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)(=[S:19])[NH2:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(N)(=S)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.